molecular formula C25H18O5 B608886 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one CAS No. 2254605-76-8

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one

Cat. No.: B608886
CAS No.: 2254605-76-8
M. Wt: 398.41
InChI Key: RTYVORPNMMHKDM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MD001 is a novel compound that functions as a dual agonist for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This compound has shown significant potential in improving glucose and lipid metabolism, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity .

Mechanism of Action

MD001 is thought to have a multi-modal mechanism of action that treats the pathophysiology of meibomian gland dysfunction (MGD) along with the resulting ocular surface symptoms .

Future Directions

Azura Ophthalmics has announced positive results from a Phase 2 clinical trial of AZR-MD-001 in patients with Contact Lens Discomfort . They are planning to advance AZR-MD-001 into Phase 3 studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: MD001 is synthesized through a series of chemical reactions involving coumarine and chalcone. The synthetic route includes the determination of crystal structures and examination of binding affinity toward peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma .

Industrial Production Methods: The industrial production of MD001 involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: MD001 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include reducing agents such as sodium borohydride and lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include enhanced expression of genes related to beta-oxidation and fatty acid and glucose uptake .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYVORPNMMHKDM-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the MD001 interstock affect the aroma profile of 'Huahong' apples compared to ungrafted trees?

A: The MD001 interstock significantly impacts the aroma profile of 'Huahong' apples compared to ungrafted trees (CK). While 'Huahong' apples generally exhibit a sweet aroma in the skin and a subtle green aroma in the pulp, MD001 increases the total aroma content, primarily by influencing the levels of hexane and 4-pentene-1-acetate in the skin [].

Q2: What is the mechanism of action of MD001?

A: MD001 acts as a PPAR α/γ dual agonist [, ]. Although the specific details of its interaction with PPARs and downstream effects are not provided in the abstracts, PPARs are nuclear receptors involved in regulating glucose and lipid metabolism. Therefore, MD001 may exert its therapeutic effects by modulating the expression of genes involved in these metabolic pathways.

Q3: Are there any studies on the efficacy of MD001 in improving glucose and lipid metabolism?

A: While the titles of two abstracts suggest that MD001 improves glucose and lipid metabolism, the full text of these publications was not available to extract specific details regarding the study design, methodology, or results [, ].

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